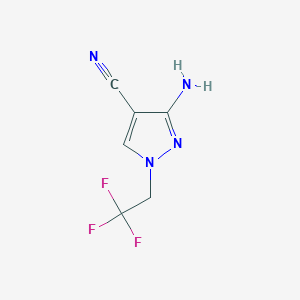![molecular formula C22H22N4O3S2 B2576645 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 862829-49-0](/img/structure/B2576645.png)
ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a fascinating organic compound with a complex structure that integrates multiple functional groups, including a triazole ring, a benzothiazole moiety, and an ester group. This compound has garnered attention in various scientific fields due to its potential biological activity and versatile synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of the Benzothiazole Core: : Starting with the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Triazole Ring Synthesis: : Using a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative to form the 1,2,4-triazole ring.
Final Assembly: : Connecting the benzothiazole and triazole units through a thiomethyl linkage, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
In industrial settings, the synthesis might involve multi-step reactions carried out in large-scale reactors with precise control over temperature, pressure, and pH to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The ester group can be reduced to an alcohol using hydride donors.
Substitution: : The benzothiazole and triazole rings can participate in various substitution reactions, potentially allowing modifications to the compound’s structure.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride for reducing the ester group.
Substitution: : Nucleophiles or electrophiles under appropriate conditions, such as base or acid catalysis.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anti-inflammatory effects. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their bioactivity.
Medicine
Industry
In industry, the compound might find use in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The benzothiazole and triazole rings can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((5-((2-oxobenzo[d]thiazol-2(3H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate: : Differing only in the position of the oxygen atom in the benzothiazole ring.
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate: : With a methyl group instead of a phenethyl group in the triazole ring.
Uniqueness
The specific arrangement of functional groups in ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate provides unique reactivity and potential biological activity, distinguishing it from other similar compounds.
This compound’s versatility in reactions and applications makes it a valuable asset in scientific research and industrial processes.
Propiedades
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-20(27)15-30-21-24-23-19(25(21)13-12-16-8-4-3-5-9-16)14-26-17-10-6-7-11-18(17)31-22(26)28/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZVUPPHGWUGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)
![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)




![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)



